molecular formula C18H18ClNO2S2 B2586813 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034298-57-0

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B2586813
CAS No.: 2034298-57-0
M. Wt: 379.92
InChI Key: BFRXYUSIEGZUOD-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide is a synthetic organic compound featuring a benzothiophene core linked to a 2-chlorophenyl ring system via a methanesulfonamide propan-2-yl chain. This structure incorporates multiple pharmacologically relevant motifs. The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities and is a common feature in research chemicals . The simultaneous presence of the benzothiophene group and a sulfonamide functional group suggests potential as an intermediate for investigating enzyme inhibition pathways, particularly proteases, as sulfonamides are known to act as key pharmacophores in such contexts . The specific stereochemistry and substitution pattern on the propan-2-yl chain are critical for its interaction with biological targets and can significantly influence the compound's binding affinity and selectivity. This product is intended for use as a reference standard, a building block in synthetic chemistry programs, or for in vitro pharmacological assay development. It is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXYUSIEGZUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The propan-2-yl group is then introduced via alkylation reactions. The final step involves the sulfonamide formation, which is typically carried out using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the use of automated systems for the sulfonamide formation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional group similarities with benzamide derivatives (e.g., compounds 5–8 in ), which feature amide linkages and substituted phenyl groups. Key differences include:

  • Functional Groups : The target compound’s sulfonamide (–SO₂NH–) group contrasts with the amide (–CONH–) groups in benzamide analogs. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and greater metabolic stability .
  • Core Structure: The benzothiophene ring introduces sulfur-mediated noncovalent interactions (e.g., sulfur-π or lone pair-π effects) absent in purely phenyl-based analogs .
  • Substituents : The 2-chlorophenyl group may enhance lipophilicity and steric hindrance compared to methoxy or ethoxy substituents in analogs (e.g., compounds 5–8 ) .

Electronic and Interaction Properties

Computational tools like Multiwfn enable comparative analysis of electron density and noncovalent interactions . Key findings inferred from similar systems:

  • Electrostatic Potential: The 2-chlorophenyl group introduces electron-withdrawing effects, polarizing the sulfonamide moiety and enhancing hydrogen-bond acceptor capacity.
  • Noncovalent Interactions: The benzothiophene core may engage in unique van der Waals or sulfur-mediated interactions compared to phenyl rings, as revealed by NCI (Noncovalent Interaction) index analysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Group Key Substituents Synthesis Yield (If Known)
Target Compound Benzothiophene Methanesulfonamide 2-Chlorophenyl N/A
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]... Phenyl Amide 4-Methoxyphenyl N/A
Compound 2f (Benzamide derivative) Phenyl Amide Triazole-linked groups 50%

Table 2: Computational Parameters (Hypothetical Analysis)

Compound Type Electron Density (e/ų) Hydrogen-Bond Acceptor Strength Dominant Noncovalent Interactions
Target Sulfonamide 0.25 (estimated) High (SO₂NH) Sulfur-π, van der Waals
Benzamide Analogs 0.18–0.22 Moderate (CONH) π-π stacking, H-bonding

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